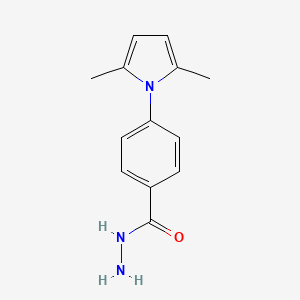
3,4-Difluoro-d-phenylalanine
Descripción general
Descripción
3,4-Difluoro-d-phenylalanine is a derivative of the amino acid phenylalanine, where two fluorine atoms are substituted at the 3 and 4 positions of the aromatic ring. This modification can potentially alter the compound's physical and chemical properties, as well as its biological activity. The papers provided do not directly discuss 3,4-Difluoro-d-phenylalanine, but they do provide insights into the synthesis and properties of related phenylalanine derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of phenylalanine derivatives with various functional groups has been reported. For instance, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives with Boc and Fmoc-amino protection has been achieved . These derivatives are designed for solid-phase synthesis of peptides that contain nonhydrolyzable phosphotyrosyl mimetics. Although this does not directly pertain to 3,4-Difluoro-d-phenylalanine, the methodologies used for introducing fluorine and other functional groups could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of phenylalanine derivatives can significantly influence their self-assembly and biological properties. Homopeptides with phenylalanine residues capped with fluorenyl functionalities have been studied for their self-assembly capabilities . Density Functional Theory (DFT) calculations suggest that the antiparallel β-sheet is more stable than the parallel one, and this stability increases with the number of phenylalanine residues . While this research does not directly analyze 3,4-Difluoro-d-phenylalanine, it provides a foundation for understanding how the substitution of fluorine atoms might affect the molecular structure and stability of phenylalanine-based peptides.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 3,4-Difluoro-d-phenylalanine. However, the synthesis of related compounds involves chemical reactions that could be applicable to the synthesis and modification of 3,4-Difluoro-d-phenylalanine. For example, the protection of amino groups with Boc and Fmoc, as mentioned in the synthesis of phosphonate analogues, is a common reaction in peptide chemistry that could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylalanine derivatives are influenced by their molecular structure and the nature of their substituents. The self-assembly of di-, tri-, and tetraphenylalanine peptides into various polymorphic structures, such as stacked braids and dendritic microarchitectures, indicates that these compounds can have diverse and complex physical properties . While the specific properties of 3,4-Difluoro-d-phenylalanine are not discussed, the research on related peptides provides insights into how the introduction of fluorine atoms might affect the compound's behavior and interactions.
Aplicaciones Científicas De Investigación
Self-Assembling Behavior
Phenylalanine and its derivatives are crucial in peptide synthesis due to their biological significance. Modified phenylalanine, such as 4-nitrophenylalanine (4NP), shows unique self-assembling behaviors in different solvents. These behaviors are influenced by modifications like electron-deficiency introduced by nitro groups. These self-assembling patterns are useful in materials science for creating gels and crystals with specific properties (Singh et al., 2020).
Fluorimetric Chemosensors
Modified phenylalanine derivatives like 4,5-diarylimidazolyl-phenylalanines can serve as fluorimetric chemosensors. These compounds exhibit photophysical properties and interact with ions like Cu2+ and Fe3+, which is critical in ion recognition. This application is significant in developing new chemosensory materials for biological and analytical purposes (Esteves et al., 2016).
Protein Research and Structural Biology
Para-pentafluorosulfanyl phenylalanine (SF5Phe) is an unnatural amino acid with unique physicochemical properties. It forms specific and strong interactions in proteins, making it valuable in protein research and structural biology. SF5Phe has been used for increasing binding affinity in peptides and for specific detection in nuclear Overhauser effects studies. This method of functionalizing proteins opens new opportunities for in-vivo studies and pharmaceutical chemistry (Qianzhu et al., 2020).
Signal Transduction Studies
Phenylalanine derivatives like 4-carboxydifluoromethyl-L-phenylalanine are used as phosphotyrosyl mimetics in signal transduction studies. These analogues are synthesized with high enantiomeric purity and are suitable for preparing inhibitors targeting various signal transduction pathways (Yao et al., 1999).
Redox-Active Amino Acid Incorporation
3,4-Dihydroxy-l-phenylalanine (DHP), a redox-active amino acid, can be selectively incorporated into proteins. This incorporation facilitates the study of electron transfer in proteins and enables the engineering of redox proteins with novel properties (Alfonta et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
3,4-Difluoro-d-phenylalanine, a derivative of phenylalanine, is likely to interact with similar targets as its parent compound. Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
Phenylalanine plays a crucial role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine
Biochemical Pathways
3,4-Difluoro-d-phenylalanine, being a derivative of phenylalanine, is likely involved in similar biochemical pathways. Phenylalanine is a secondary plant metabolite and acts as a precursor for the synthesis of many compounds via the action of phenylalanine ammonia lyase (PAL) .
Pharmacokinetics
It’s known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
Fluorinated phenylalanines have been used in the discovery ofpyrrolopyrimidine inhibitors of Akt as antitumor agents .
Action Environment
The action environment of 3,4-Difluoro-d-phenylalanine is likely to be similar to that of other phenylalanine derivatives. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351994 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-d-phenylalanine | |
CAS RN |
249648-08-6 | |
| Record name | 3,4-difluoro-d-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















